molecular formula C22H19ClN4O2S B317076 4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE

4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B317076
M. Wt: 438.9 g/mol
InChI Key: GCWTUFJNQKYKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core.

Industrial Production Methods

the general principles of green chemistry and efficient synthetic routes are likely employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions may produce various substituted quinoxaline derivatives .

Scientific Research Applications

4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Uniqueness

What sets 4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C22H19ClN4O2S

Molecular Weight

438.9 g/mol

IUPAC Name

4-chloro-N-[3-(3,5-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H19ClN4O2S/c1-14-11-15(2)13-17(12-14)24-21-22(26-20-6-4-3-5-19(20)25-21)27-30(28,29)18-9-7-16(23)8-10-18/h3-13H,1-2H3,(H,24,25)(H,26,27)

InChI Key

GCWTUFJNQKYKFO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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